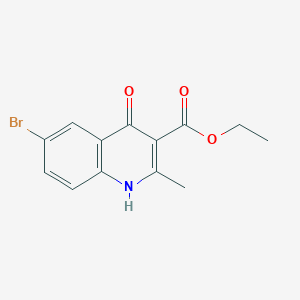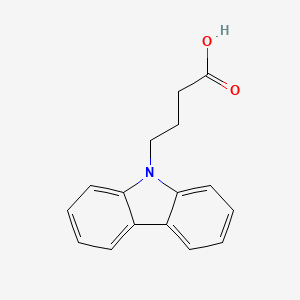![molecular formula C13H8ClNO B3064277 9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919290-40-7](/img/structure/B3064277.png)
9-chlorobenzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorobenzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by a fused benzene and isoquinoline ring system with a chlorine atom at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chlorobenzo[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with an appropriate amine under acidic conditions. Another method includes the use of rhodium-catalyzed C-H activation/annulation reactions, where vinyl acetate serves as an acetylene equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using cost-effective and readily available starting materials. The use of microwave-assisted variants of the Bischler-Napieralski or Pictet-Spengler reaction has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
9-Chlorobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like aryliodonium salts and palladium catalysts are employed for arylation reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the chlorine substituent at the 9th position.
7-Chloroisoquinolin-1(2H)-one: Chlorine is positioned at the 7th position instead of the 9th.
2-Methyl-4-phenyl-1(2H)-isoquinolinone: Contains a methyl and phenyl group instead of chlorine.
Uniqueness
9-Chlorobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of the chlorine atom at the 9th position, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties and applications compared to other isoquinolinone derivatives .
Properties
CAS No. |
919290-40-7 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H8ClNO/c14-10-4-3-8-1-2-9-5-6-15-13(16)12(9)11(8)7-10/h1-7H,(H,15,16) |
InChI Key |
XSQDWQSZUGGKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=C3)Cl)C(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)



![9H-pyrido[3,4-b]indol-3-ol](/img/structure/B3064279.png)
![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
